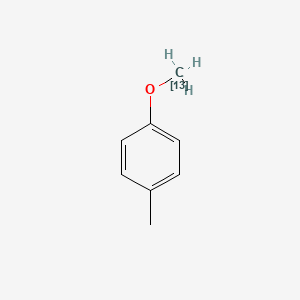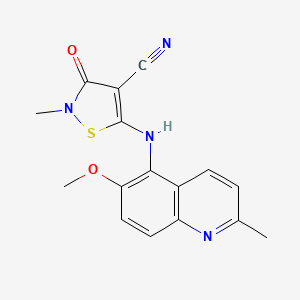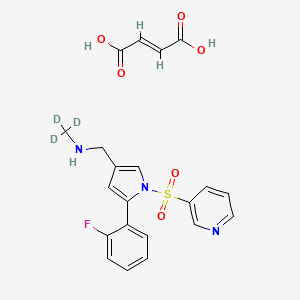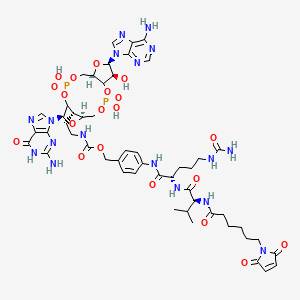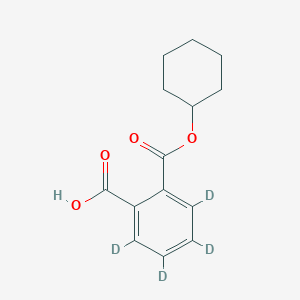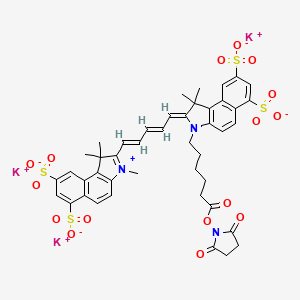
Sulfo-Cyanine5.5 NHS ester (tripotassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cyanine5.5 NHS ester (tripotassium) is an amine-reactive ester of sulfonated far-red Cyanine5.5 fluorophore. This compound is widely used in scientific research for labeling antibodies, proteins, and other biomolecules. It is particularly valued for its applications in near-infrared (NIR) imaging due to its excellent water solubility and low fluorescent background .
準備方法
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 NHS ester (tripotassium) is synthesized through a series of chemical reactions involving the sulfonation of Cyanine5.5 followed by the activation of the carboxyl group to form the NHS ester. The reaction typically involves the use of N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine5.5 NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Sulfo-Cyanine5.5 NHS ester (tripotassium) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions
The reaction typically requires a slightly basic pH (around 8.5-9.4) to ensure the amine groups are nucleophilic enough to attack the NHS ester. Common reagents include buffers such as bicarbonate or phosphate buffers .
Major Products
The major product of the reaction is the amide bond formed between the Sulfo-Cyanine5.5 NHS ester and the target biomolecule. This labeled biomolecule can then be used for various imaging and analytical applications .
科学的研究の応用
Sulfo-Cyanine5.5 NHS ester (tripotassium) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions and processes.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic imaging, particularly in NIR imaging for non-invasive visualization of biological tissues.
Industry: Applied in the development of biosensors and diagnostic assays
作用機序
The mechanism of action of Sulfo-Cyanine5.5 NHS ester (tripotassium) involves the formation of a stable amide bond with primary or secondary amines on the target biomolecule. This covalent attachment allows the fluorophore to be permanently linked to the biomolecule, enabling its detection and visualization using fluorescence-based techniques. The sulfonated nature of the fluorophore ensures high water solubility and low non-specific binding, making it ideal for biological applications .
類似化合物との比較
Similar Compounds
- Sulfo-Cyanine5 NHS ester
- Sulfo-Cyanine7 NHS ester
- Cyanine5.5 NHS ester
Uniqueness
Sulfo-Cyanine5.5 NHS ester (tripotassium) stands out due to its excellent water solubility and low fluorescent background, which are critical for in vivo imaging applications. Compared to other similar compounds, it offers a balance of high fluorescence intensity and low non-specific binding, making it highly suitable for sensitive biological assays .
特性
分子式 |
C44H42K3N3O16S4 |
|---|---|
分子量 |
1114.4 g/mol |
IUPAC名 |
tripotassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C44H45N3O16S4.3K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
InChIキー |
POOHULPRLRMLSC-UHFFFAOYSA-K |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
正規SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


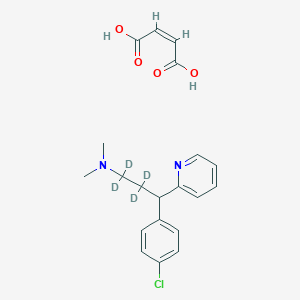
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
